![molecular formula C23H27BrN4O2S2 B2377565 N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide CAS No. 338794-42-6](/img/structure/B2377565.png)

N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

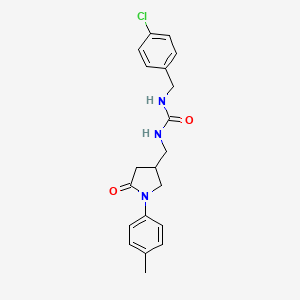

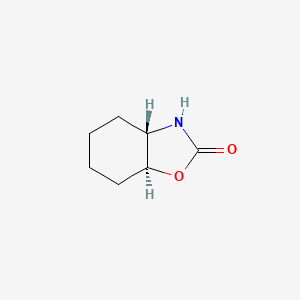

The compound “N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an allyl group, a tert-butyl group, a benzyl group, a triazole ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. Attached to this ring are several different groups: an allyl group (a three-carbon chain with a double bond), a tert-butyl group (a central carbon atom attached to three methyl groups), and a benzyl group (a phenyl ring attached to a methylene group). The compound also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Applications De Recherche Scientifique

- The compound’s structure suggests potential aromatase inhibitory activity. Aromatase inhibitors are crucial in breast cancer treatment, as they block the conversion of androgens to estrogens, reducing estrogen levels and inhibiting tumor growth .

- The 1,2,4-triazole scaffold has been investigated for antibacterial activity. Derivatives of this compound have shown promising results against bacterial strains, including Pseudomonas aeruginosa .

- Ethyl 1H-indole-3-carboxylates, structurally related to the compound, have demonstrated anti-viral activity against hepatitis C virus (HCV) in cell-based assays .

- The tert-butyl group in the compound exhibits unique reactivity patterns. It has relevance in chemical transformations and biosynthetic pathways .

- Analogous compounds have been evaluated for anti-tubercular activity. Considering the structural similarities, this compound might exhibit similar effects .

- The benzylic bromination reaction used in its synthesis is noteworthy. N-bromosuccinimide (NBS) selectively replaces a benzylic hydrogen with a bromine atom, yielding the desired product .

- The compound’s benzene ring offers opportunities for electrophilic aromatic substitution. Exploring its reactivity with various electrophiles could lead to diverse derivatives .

Aromatase Inhibition

Antibacterial Properties

Anti-Viral Activity

Biocatalysis

Tuberculosis Treatment

Synthetic Chemistry

Electrophilic Aromatic Substitution

Mécanisme D'action

Target of Action

It is suggested that the compound could inhibit the growth of certain cells

Mode of Action

It is suggested that the compound could interact with its targets to inhibit cell growth . The specific interactions and resulting changes are yet to be determined.

Biochemical Pathways

The compound is suggested to affect certain biochemical pathways that result in the inhibition of cell growth

Result of Action

The compound is suggested to inhibit the growth of certain cells . This indicates that the molecular and cellular effects of the compound’s action could involve changes in cell proliferation.

Propriétés

IUPAC Name |

4-bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27BrN4O2S2/c1-5-14-28-21(15-25-32(29,30)20-12-10-19(24)11-13-20)26-27-22(28)31-16-17-6-8-18(9-7-17)23(2,3)4/h5-13,25H,1,14-16H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBSTRBUNIJUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27BrN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2377482.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)